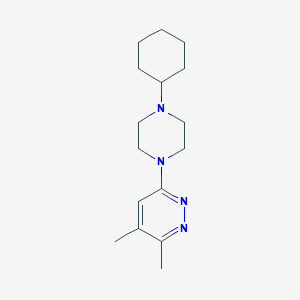![molecular formula C18H20N4OS B12270638 2-tert-butyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12270638.png)
2-tert-butyl-1-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol es un complejo compuesto orgánico que pertenece a la clase de compuestos heterocíclicos. Presenta un núcleo de benzodiazol, que es un sistema de anillos fusionados que contiene anillos de benceno y diazol, y está además funcionalizado con un grupo tiazol y azetidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol típicamente implica múltiples pasos, comenzando desde precursores disponibles comercialmente. Un enfoque común involucra la formación del núcleo de benzodiazol, seguido de la introducción de los grupos tiazol y azetidina a través de una serie de reacciones de condensación y ciclización. Las condiciones de reacción específicas, como el uso de catalizadores, solventes y control de temperatura, son cruciales para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para asegurar la escalabilidad y la rentabilidad. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y principios de química verde para minimizar los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reemplazo de un grupo funcional por otro, que se puede lograr utilizando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción como la temperatura, la presión y la elección del solvente juegan un papel significativo en la determinación del resultado de la reacción.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir análogos desoxigenados.
Aplicaciones Científicas De Investigación
2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, incluyendo infecciones y cáncer.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y nanomateriales, debido a sus características estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de 2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a una cascada de eventos bioquímicos que resultan en sus efectos biológicos observados. Los estudios detallados sobre su afinidad de unión, selectividad y vías de señalización posteriores son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- 2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol
- 1-tert-butil-3-(1,3-tiazol-4-il)-1H-1,3-benzodiazol
- 2-tert-butil-1-(1,3-tiazol-4-il)-1H-1,3-benzodiazol
Singularidad
En comparación con compuestos similares, 2-tert-butil-1-[1-(1,3-tiazol-4-carbonil)azetidin-3-il]-1H-1,3-benzodiazol destaca por su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H20N4OS |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C18H20N4OS/c1-18(2,3)17-20-13-6-4-5-7-15(13)22(17)12-8-21(9-12)16(23)14-10-24-11-19-14/h4-7,10-12H,8-9H2,1-3H3 |
Clave InChI |
BOQRUHZPBMCZPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CSC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12270561.png)
![5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12270568.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![N-tert-butyl-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12270573.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)

![4-(6-{4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12270594.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12270610.png)
![N-tert-butyl-1-[(naphthalen-1-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12270615.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

